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Compound of Interest

Compound Name: Azido-PEG12-acid

Cat. No.: B3040537 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core functionalities of Azido-PEG12-acid, a versatile

heterobifunctional linker critical in modern bioconjugation, drug delivery, and proteomics. This

document provides a comprehensive overview of its properties, detailed experimental protocols

for its use, and visual representations of its reaction mechanisms and applications.

Core Concepts: Understanding the Bifunctional
Advantage
Azido-PEG12-acid is a polyethylene glycol (PEG) derivative that possesses two distinct

reactive termini: an azide group (-N₃) and a carboxylic acid group (-COOH), separated by a 12-

unit PEG spacer.[1][2][3] This unique structure provides a powerful tool for covalently linking

two different molecules with high specificity and efficiency.

The Azide Terminus: This functional group is primarily utilized in "click chemistry," a class of

reactions known for their high yield, specificity, and biocompatibility. Azido-PEG12-acid can

participate in:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust reaction with terminal

alkynes to form a stable triazole linkage.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click chemistry

variant that reacts with strained alkynes like dibenzocyclooctyne (DBCO) or bicyclononyne
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(BCN), ideal for applications in living systems where copper toxicity is a concern.

The Carboxylic Acid Terminus: The carboxylic acid group can be readily coupled with primary

amines (-NH₂) to form a stable amide bond. This reaction typically requires activation of the

carboxylic acid using carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide

(EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-

NHS).

The PEG12 Spacer: The 12-unit polyethylene glycol linker is a key component that imparts

several advantageous properties:

Hydrophilicity: Increases the aqueous solubility of the linker and the resulting conjugate.

Flexibility and Reduced Steric Hindrance: The long, flexible chain minimizes steric

hindrance between the conjugated molecules.

Biocompatibility: PEG is well-known for its low immunogenicity and resistance to protein

adsorption.

Data Presentation: Physicochemical Properties
The following table summarizes the key quantitative data for Azido-PEG12-acid, compiled

from various supplier specifications.

Property Value References

Molecular Weight ~643.7 g/mol

Purity ≥95%

Solubility
Soluble in water, DMSO, DMF,

and DCM

Storage Conditions
-20°C, desiccated, protected

from light

Experimental Protocols
The following are detailed methodologies for the key reactions involving Azido-PEG12-acid.
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Amide Coupling via EDC/NHS Chemistry
This protocol describes the conjugation of the carboxylic acid terminus of Azido-PEG12-acid to

a protein containing primary amines.

Materials:

Azido-PEG12-acid

Protein with primary amines (e.g., antibody, enzyme)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-hydroxysuccinimide (NHS) or Sulfo-NHS

Activation Buffer: 0.1 M MES, pH 4.5-6.0

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

Desalting column

Procedure:

Reagent Preparation: Equilibrate Azido-PEG12-acid, EDC, and NHS to room temperature.

Prepare stock solutions of each in an appropriate anhydrous solvent (e.g., DMSO or DMF).

Activation of Azido-PEG12-acid:

Dissolve Azido-PEG12-acid in Activation Buffer.

Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS to the Azido-
PEG12-acid solution.

Incubate for 15-30 minutes at room temperature to form the NHS ester.

Conjugation to Protein:
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Immediately add the activated Azido-PEG12-acid solution to the protein solution in the

Coupling Buffer. A 10-20 fold molar excess of the linker to the protein is a good starting

point.

Incubate for 2 hours at room temperature or overnight at 4°C.

Quenching: Add Quenching Buffer to a final concentration of 10-50 mM to stop the reaction

by reacting with any excess NHS esters. Incubate for 15 minutes.

Purification: Remove excess linker and byproducts using a desalting column or dialysis

against an appropriate buffer.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of an alkyne-modified molecule to the azide terminus of

an Azido-PEG12-acid conjugate.

Materials:

Azido-PEG12-acid conjugated molecule

Alkyne-modified molecule

Copper(II) sulfate (CuSO₄)

Sodium ascorbate

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

Reaction Buffer: PBS, pH 7.4

Procedure:

Reagent Preparation: Prepare stock solutions of CuSO₄ (100 mM in water), sodium

ascorbate (1 M in water, freshly prepared), and THPTA (100 mM in water).

Reaction Setup:
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In a reaction tube, combine the azido-modified molecule and the alkyne-modified molecule

(typically a 1:2 to 1:5 molar ratio) in the Reaction Buffer.

Add THPTA to a final concentration of 1 mM.

Add CuSO₄ to a final concentration of 0.1 mM.

Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.

Purification: Purify the resulting conjugate using size-exclusion chromatography or other

appropriate methods to remove the catalyst and excess reagents.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol details the copper-free conjugation of a DBCO-modified molecule to the azide

terminus of an Azido-PEG12-acid conjugate.

Materials:

Azido-PEG12-acid conjugated molecule

DBCO-modified molecule

Reaction Buffer: PBS, pH 7.4

Procedure:

Reaction Setup:

Dissolve the azido-modified molecule and the DBCO-modified molecule in the Reaction

Buffer. A 1:1.5 to 1:3 molar ratio of azide to DBCO is a common starting point.

Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at

4°C. The reaction progress can be monitored by techniques such as HPLC or SDS-PAGE.

Purification: Purify the final conjugate using standard chromatography techniques to remove

any unreacted starting materials.
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Mandatory Visualizations
The following diagrams illustrate the key processes involving Azido-PEG12-acid.
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Caption: General workflow for bioconjugation using Azido-PEG12-acid.
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Caption: Role of Azido-PEG12-acid in PROTAC synthesis and function.
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Reagents Reaction Steps Products

Azido-PEG12-Acid 1. EDC/NHS Activation

Molecule A (-NH2) 2. Amide Coupling

Molecule B (Alkyne) 3. CuAAC Reaction

Azido-PEG12-NHS

Azido-PEG12-Molecule A

Molecule A-PEG12-Molecule B

Click to download full resolution via product page

Caption: Logical relationship of reactions in a two-step conjugation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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